Sodium phosphotungstate monohydrate
Description
Classification within Polyoxometalate Chemistry
Sodium phosphotungstate monohydrate belongs to the broad class of compounds known as polyoxometalates (POMs). ontosight.ai POMs are polyatomic ions, typically anions, composed of three or more transition metal oxyanions linked together by shared oxygen atoms. wikipedia.org The metals are usually from group 5 or 6 of the periodic table in their high oxidation states. wikipedia.org
Specifically, this compound is classified as a heteropolyoxometalate. wikipedia.org This signifies that it is composed of more than one type of metal and a main group oxyanion, in this case, tungsten and phosphate (B84403), respectively. wikipedia.org
The structure of the phosphotungstate anion, [PW₁₂O₄₀]³⁻, is a cornerstone of polyoxometalate chemistry and is known as the Keggin structure. wikipedia.org This structure is characterized by a central heteroatom, phosphorus, tetrahedrally coordinated to four oxygen atoms. This central tetrahedron is encapsulated by a cage of twelve tungsten-oxygen octahedra ({WO₆}). wikipedia.orgresearchgate.net These octahedra are arranged in four groups of three (W₃O₁₃), which share corners with each other and edges within the group. wikipedia.org
Historical Context and Evolution of Phosphotungstate Research
The journey of phosphotungstate research is intertwined with the broader history of polyoxometalate chemistry. The isostructural phosphomolybdate anion was first reported in 1826. wikipedia.org However, it was not until 1934 that the structure of the phosphotungstate anion was elucidated through X-ray crystallography by J.F. Keggin, leading to the naming of the "Keggin structure". wikipedia.orgwikipedia.org
Initially, the formula was incorrectly thought to be 3H₂O·P₂O₅ 24WO₃·59H₂O, but Keggin's work correctly identified the fundamental [PW₁₂O₄₀]³⁻ anion. wikipedia.org The 1970s marked a significant advancement with the introduction of quaternary ammonium (B1175870) salts of POMs, which allowed for more systematic studies by mitigating issues of hydrolysis. wikipedia.org The advent of ¹⁷O NMR spectroscopy further enabled detailed structural characterization of these compounds in solution. wikipedia.org
Early applications of phosphotungstic acid, the parent acid of sodium phosphotungstate, included its use as a precipitant for proteins in analytical procedures and in histological staining, with the PTAH (phosphotungstic acid-hematoxylin) stain being described by Mallory in 1897. wikipedia.org More recently, research has focused on the catalytic and electrochemical properties of phosphotungstates.
Current Paradigms and Future Directions in this compound Studies
Current research on this compound is vibrant and multidisciplinary, with a strong focus on its practical applications.
Detailed Research Findings:
Catalysis: Phosphotungstates, including the sodium salt, are recognized as effective catalysts for a variety of chemical reactions. ontosight.aichempedia.info Their strong Brønsted acidity makes them suitable for acid-catalyzed reactions, offering an environmentally friendlier alternative to conventional liquid acids like sulfuric acid. chempedia.info
Electrochemistry: The electrochemical properties of Keggin-type polyoxometalates are being extensively investigated for applications in energy storage and electrocatalysis. acs.orgnih.gov Studies have shown that the redox behavior of the phosphotungstate anion can be tuned by altering the counter-cation, heteroatom, and framework metal atoms. acs.org Research into sodium-ion batteries has explored various phosphate-based compounds as potential electrode materials. researchgate.netrsc.orgrsc.orgresearchgate.net
Biological Imaging: Sodium phosphotungstate is used as a negative stain in electron microscopy for the visualization of biological macromolecules and assemblies like viruses and proteins. ontosight.aibiorxiv.org Recent studies have highlighted its potential as a non-radioactive substitute for uranyl-based stains, which would make sample preparation more accessible. biorxiv.orgnih.gov
Materials Science: The incorporation of polyoxometalates into various matrices, such as polymers and carbon nanomaterials, is a burgeoning area of research. nih.govresearchgate.netresearchgate.net These composite materials exhibit enhanced properties and are being explored for applications in molecular electronics, sensors, and energy conversion. nih.govresearchgate.net
Future Directions:
The future of this compound research points towards the development of more sophisticated and functional materials. A key trend is the immobilization of POMs on heterogeneous supports to enhance their stability and reusability, particularly in harsh catalytic conditions. researchgate.net The creation of hybrid organic-inorganic materials and POM-based ionic liquids is also a promising avenue. mdpi.comresearchgate.net
Furthermore, the exploration of polyoxometalates in biomedicine is a rapidly growing field, with studies investigating their potential as antiviral, antibacterial, and antitumor agents. mdpi.com Understanding the interactions between POMs and biomolecules at a fundamental level is crucial for advancing these applications. rsc.org The development of novel POM-based composite materials for electrochemical applications, including fuel cells and redox flow batteries, also remains a key research focus. nih.gov
Structure
2D Structure
Properties
CAS No. |
312696-30-3 |
|---|---|
Molecular Formula |
H3Na3O41PW12 |
Molecular Weight |
2965.0 g/mol |
IUPAC Name |
trisodium;dioxotungsteniooxy-[[[[[[[[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;hydrogen phosphate;hydrate |
InChI |
InChI=1S/3Na.H3O4P.H2O.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;-1;;;;;;;;;;;;/p-2 |
InChI Key |
ATLYITRHMPNCMI-UHFFFAOYSA-L |
SMILES |
O.[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+] |
Canonical SMILES |
O.OP(=O)([O-])[O-].[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for Sodium Phosphotungstate Monohydrate
Conventional Precipitation and Acidification Routes
Traditional synthesis of sodium phosphotungstate is rooted in precipitation and acidification from aqueous solutions of its precursors. This approach is widely practiced due to its scalability and reliance on readily available starting materials.
Synthesis from Sodium Tungstate (B81510) and Phosphate (B84403) Precursors
The most common conventional method involves the reaction of sodium tungstate (Na₂WO₄) with a phosphorus source, typically phosphoric acid (H₃PO₄) or a phosphate salt like disodium (B8443419) hydrogen phosphate (Na₂HPO₄). The general process begins with the preparation of an aqueous solution of sodium tungstate. To this solution, the phosphate precursor is added. The subsequent and most critical step is the acidification of the mixture, usually with a strong mineral acid such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
The yield and purity of the final product are highly dependent on the stoichiometric ratios of the reactants, the concentration of the acid, and the reaction temperature.
Table 1: Conventional Synthesis Parameters for Phosphotungstates
| Tungsten Source | Phosphorus Source | Acid Used | Key Process | Reported Yield | Reference |
|---|---|---|---|---|---|
| Sodium Tungstate | Disodium Hydrogen Phosphate | Not specified, acidic conditions | Heating of mixed solution | Not specified | researchgate.net |
| Sodium Tungstate | Phosphoric Acid | None added (self-acidified) | Boiling for 2 hours | Not specified | researchgate.net |
| Sodium Tungstate | Phosphoric Acid | Sulfuric Acid | Solvent extraction | Up to 88.2% | researchgate.net |
| Sodium Tungstate | Calcium Phosphate | Nitric Acid | Solvent extraction & evaporation | Up to 95.4% | researchgate.net |
Influence of pH and Temperature on Crystallization
The crystallization of sodium phosphotungstate is profoundly affected by pH and temperature, as these parameters govern both the stability of the Keggin anion and the kinetics of crystal nucleation and growth.
pH: The Keggin anion [PW₁₂O₄₀]³⁻ is stable only in highly acidic environments, typically at a pH below 2. univie.ac.at As the pH increases, the anion begins to decompose into various lacunary (defect) species, such as [PW₁₁O₃₉]⁷⁻, and eventually breaks down into simple phosphate and tungstate ions at higher pH values. univie.ac.at Therefore, maintaining a low pH is crucial during synthesis and crystallization to prevent the formation of impurities and ensure the integrity of the desired Keggin structure. The crystallization rate itself can be pH-dependent; for many compounds, moving the pH away from the point of zero charge can increase electrostatic repulsion, which may affect solubility and nucleation rates. nih.govrsc.org
Temperature: Temperature influences crystallization primarily by affecting the solubility of the salt and the energy barrier for nucleation. Generally, increasing the temperature enhances the solubility of sodium phosphotungstate, allowing for the preparation of supersaturated solutions from which crystals can be grown upon cooling. The rate of crystallization often increases with temperature up to a certain point, as it provides the necessary activation energy for nucleation. tainstruments.com However, excessively high temperatures can also lead to faster decomposition of the Keggin anion, even at low pH, or result in the formation of smaller, less-ordered crystals due to rapid nucleation. nih.gov Controlled temperature profiles, such as slow cooling, are often employed to obtain large, high-quality crystals.
Advanced and Green Synthesis Techniques
In response to the need for more efficient, environmentally friendly, and precise manufacturing processes, advanced synthesis techniques for phosphotungstates have been developed. These methods offer benefits such as reduced reaction times, lower energy consumption, and the ability to create novel materials with tailored properties.
Microwave-Assisted Solid-Phase Synthesis of Phosphotungstates
Microwave-assisted synthesis has emerged as a powerful tool in materials chemistry, significantly accelerating reaction rates. researchgate.net In a solid-phase synthesis, reactants are mixed in their solid forms, sometimes with a small amount of solvent or a microwave-absorbing substance like charcoal to act as a susceptor. rsc.org This mixture is then irradiated with microwaves. The direct interaction of microwaves with the precursors leads to rapid and uniform heating, often reducing reaction times from many hours in a conventional oven to mere minutes. rsc.orgnih.gov
For phosphotungstates, this method can be applied by mixing solid precursors like sodium carbonate, tungsten oxide, and a phosphate source. rsc.org The high efficiency of microwave heating can produce crystalline, phase-pure materials with a significant reduction in energy consumption. researchgate.netrsc.org While specific reports on the microwave-assisted solid-phase synthesis of sodium phosphotungstate monohydrate are not abundant, the successful synthesis of related materials like NaRE(MO₄)₂ phosphors demonstrates the viability of this technique for producing complex sodium-containing tungstates rapidly. rsc.orgrsc.org
Table 2: Comparison of Conventional vs. Microwave Synthesis for Related Materials
| Material | Synthesis Method | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|
| NaRE(MO₄)₂ Phosphors | Conventional Heating | 12 hours | Established method | rsc.org |
| NaRE(MO₄)₂ Phosphors | Microwave-Assisted | 18-27 minutes | 30-40x time reduction | rsc.orgrsc.org |
| Phosphotungstate Nanoparticles | Microwave Radiation | Not specified | Produces nanoparticles (15-80nm) | researchgate.net |
Organic-Inorganic Hybrid Material Preparation Routes
Organic-inorganic hybrid materials incorporate the phosphotungstate anion into an organic matrix, creating composite materials with synergistic properties. These hybrids can be classified into two main types based on the interaction between the components: Class I, where weak forces like van der Waals or electrostatic interactions dominate, and Class II, where covalent bonds link the organic and inorganic parts. nih.gov
A common route to prepare these hybrids involves the electrostatic immobilization or encapsulation of the [PW₁₂O₄₀]³⁻ anion within a host matrix. For example, phosphotungstic acid (H₃PW₁₂O₄₀) has been combined with activated carbon to create hybrid electrodes for supercapacitors. researchgate.netudel.edu In this method, the carbon material is suspended in a solution of the acid, allowing the phosphotungstate clusters to adsorb onto the high-surface-area support. udel.edu
Another approach involves ion exchange, where the sodium cations in sodium phosphotungstate are replaced by organic cations, such as those from bipyridine or other ligands, to form new hybrid structures. nih.gov Furthermore, phosphotungstate anions can be incorporated into polymer matrices or metal-organic frameworks (MOFs), either through direct synthesis in the presence of the organic components or by post-synthetic modification. These methods leverage the structural integrity and redox activity of the phosphotungstate core while using the organic component to control properties like solubility, porosity, and catalytic site accessibility.
Mechanistic Investigations of Phosphotungstate Formation
The formation of the phosphotungstate Keggin ion ([PW₁₂O₄₀]³⁻) in aqueous solution is a complex self-assembly process. It does not occur in a single step but proceeds through the gradual condensation of simpler precursor ions under acidic conditions. The mechanism is believed to be under kinetic rather than thermodynamic control. researchgate.net
Studies using techniques like ³¹P NMR spectroscopy have elucidated the pathway of formation. The process begins with the acidification of a solution containing simple tungstate ([WO₄]²⁻) and phosphate ([PO₄]³⁻ or [HPO₄]²⁻) ions. researchgate.net As the pH is lowered, these ions polymerize into intermediate species. Key intermediates identified in the formation of the Keggin structure are lacunary (or defect) anions. researchgate.net
Specifically, the formation of species such as A-α-[PW₉O₃₄]⁹⁻, A-β-[PW₉O₃₄]⁹⁻, α-[PW₁₁O₃₉]⁷⁻, and β₁-[PW₁₁O₃₉]⁷⁻ has been confirmed at moderately acidic pH levels (e.g., pH ≤ 7.5). researchgate.net These lacunary structures are essentially incomplete Keggin ions. Upon further acidification to a pH of 1 or below, these intermediates capture the remaining tungstate units from the solution to complete their structure, ultimately forming the stable α-Keggin isomer, [PW₁₂O₄₀]³⁻. researchgate.netwikipedia.org The entire assembly is driven by the tendency of the metal oxide units to form stable, symmetrical, and compact clusters around the central phosphate heteroatom.
Role of Precursor Stoichiometry and Reaction Conditions
The formation of the [PW₁₂O₄₀]³⁻ anion, the core of sodium phosphotungstate, is highly dependent on the stoichiometry of the precursors and the prevailing reaction conditions, including pH, temperature, and reaction time. The primary precursors for this synthesis are a tungsten source, typically sodium tungstate (Na₂WO₄), and a phosphorus source, which can be disodium hydrogen phosphate (Na₂HPO₄) or phosphoric acid (H₃PO₄).
12 Na₂WO₄ + Na₂HPO₄ + 27 HCl → Na₃[PW₁₂O₄₀] + 23 NaCl + 14 H₂O
The stoichiometry of the reactants is a critical factor influencing the purity and yield of the final product. An excess of tungstate is often employed to ensure the complete formation of the Keggin anion. The pH of the solution plays a pivotal role in directing the speciation of the polyoxometalate. Strongly acidic conditions (pH < 2) favor the formation of the saturated [PW₁₂O₄₀]³⁻ Keggin ion. As the pH increases towards neutral, the Keggin structure can undergo partial hydrolysis, leading to the formation of lacunary species.
Temperature is another key parameter in the synthesis process. Heating the reaction mixture is a common practice to accelerate the formation of the phosphotungstate complex. For instance, some methods describe heating the solution of sodium tungstate and phosphoric acid to boiling for a specific duration to ensure the completion of the reaction. However, excessive temperatures can lead to the degradation of the heteropoly anion.
The concentration of the reactants also influences the reaction kinetics and the crystallization process. More concentrated solutions may lead to faster precipitation, but can also result in the inclusion of impurities within the crystal lattice. Therefore, a careful balance of precursor concentrations is necessary to achieve a high yield of pure this compound.
The crystallization of this compound from the reaction solution is the final step in its isolation. This is typically achieved by cooling the solution or by evaporation of the solvent. The specific conditions of crystallization, such as the rate of cooling and the final temperature, will determine the size and quality of the crystals, as well as the degree of hydration. While general procedures for the synthesis of phosphotungstic acid and its salts are available, specific and detailed protocols for the controlled crystallization of the monohydrate form of sodium phosphotungstate are not widely documented in publicly available literature.
Table 1: Key Parameters in the Synthesis of this compound
| Parameter | Role and Significance | Typical Range/Conditions |
|---|---|---|
| Tungsten Precursor | Source of tungstate ions for the formation of the polyoxometalate framework. | Sodium Tungstate (Na₂WO₄) |
| Phosphorus Precursor | Source of the central heteroatom for the Keggin structure. | Disodium Hydrogen Phosphate (Na₂HPO₄) or Phosphoric Acid (H₃PO₄) |
| Acidification Agent | Provides the necessary acidic medium for the condensation reaction. | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |
| pH | Controls the speciation of the phosphotungstate anion. | < 2 for the formation of the saturated Keggin ion. |
| Temperature | Influences the rate of reaction and the stability of the product. | Elevated temperatures (e.g., boiling) are often used, but must be controlled to prevent degradation. |
| Precursor Stoichiometry | Affects the yield and purity of the final product. | A slight excess of the tungsten precursor is often used. |
| Crystallization Method | Determines the final physical form and hydration state of the product. | Cooling or evaporation of the reaction solution. |
Elucidation of Intermediates in Synthesis Pathways
The formation of the [PW₁₂O₄₀]³⁻ Keggin anion is not a single-step process but rather a complex series of condensation reactions involving various intermediate species. The elucidation of these intermediates is crucial for understanding the mechanism of formation and for optimizing the synthesis of the desired product.
In acidic aqueous solutions, tungstate ions (WO₄²⁻) undergo protonation and condensation to form various polyanions. The initial step is the protonation of the orthotungstate ion, which then polymerizes. In the presence of a heteroatom source like phosphate, these tungsten-oxygen clusters assemble around the central PO₄³⁻ tetrahedron.
One of the key intermediates that has been identified in the synthesis of phosphotungstates is the lacunary Keggin ion. These are defective structures where one or more tungsten atoms are missing from the complete Keggin framework. A prominent example is the monolacunary [PW₁₁O₃₉]⁷⁻ anion, which is formed by the removal of a single {WO}⁶⁺ unit from the parent [PW₁₂O₄₀]³⁻ structure. The formation of these lacunary species is highly pH-dependent, with their stability increasing as the pH moves from strongly acidic to near-neutral conditions.
The general pathway for the formation of the Keggin ion can be envisioned as a stepwise assembly of smaller tungstate fragments around the central phosphate ion. This process is reversible, and the final structure is in equilibrium with its constituent components and various intermediate species. The presence of specific cations in the solution can also influence the stability and formation of different intermediates.
Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and Raman spectroscopy, are powerful tools for studying the intermediates in phosphotungstate synthesis. ³¹P NMR is especially useful for identifying the different phosphorus environments in the various polyoxometalate species present in the solution. Each species, including the parent Keggin ion and its lacunary derivatives, exhibits a distinct chemical shift, allowing for their identification and quantification.
The formation of the final this compound crystal lattice occurs after the formation of the [PW₁₂O₄₀]³⁻ anion in solution. The sodium cations and water molecules then co-crystallize with the phosphotungstate anions to form the stable solid-state structure. The precise control over the reaction and crystallization conditions is therefore essential to favor the formation of the desired saturated Keggin structure and to prevent the isolation of products containing significant amounts of lacunary or other intermediate species.
Structural Elucidation and Advanced Spectroscopic Characterization of Sodium Phosphotungstate Monohydrate
Polyoxometalate Core Architecture and Ligand Environment
The intricate architecture of phosphotungstate compounds is central to their chemical identity and functionality. The fundamental building block is a polyoxometalate (POM) anion, which exhibits a highly ordered, cage-like structure.
Sodium phosphotungstate is a salt featuring the Keggin-type polyoxometalate anion, specifically [PW₁₂O₄₀]³⁻. This renowned structure is composed of a central phosphate (B84403) (PO₄) tetrahedron that is encapsulated by twelve tungsten oxide (WO₆) octahedra. This arrangement creates a compact, roughly spherical framework. The Keggin anion is a member of an extensive class of molecules where twelve MO₆ octahedra surround a central XO₄ tetrahedron. udel.edu The synthesis of this anion typically involves the acidification of a solution containing the correct stoichiometric amounts of tungstate (B81510) and phosphate, which leads to the self-assembly of the [PW₁₂O₄₀]³⁻ framework.
The Keggin structure can exist in different isomeric forms, with the α- and β-isomers being the most common. udel.edu These isomers differ in the orientation of the WO₆ octahedra. In the α-isomer, which is generally the most stable, the structure possesses full tetrahedral (Td) symmetry. udel.edu The β-isomer is formed by rotating one of the four groups of three edge-sharing octahedra (a "triad") by 60 degrees. udel.edu
The stability and reactivity of the Keggin anion are dictated by the coordination of its constituent polyhedra and the nature of the oxygen atoms that link them. The twelve WO₆ octahedra are interconnected through shared oxygen atoms, creating a rigid M₁₂O₃₆ cage. udel.edu Within this framework, there are distinct types of oxygen atoms: terminal oxygens (W=O), corner-sharing bridging oxygens (W-O-W), and edge-sharing bridging oxygens (W-O-W).
The dynamics of these bridging oxygens are crucial to the anion's properties. The angles of the W-O-W bonds, for instance, have a significant impact on the electronic structure and the energy required for processes like protonation. rsc.org Computational studies have shown that the α-W₁₂O₃₆ cage is inherently more stable than the β-cage by approximately 0.3 eV, confirming the greater intrinsic stability of the α-isomer's atomic organization. udel.edu
Protonation, the addition of a proton (H⁺) to the anion, is a fundamental process that modifies its properties. The location where protonation occurs is not random; it is governed by the electronic and structural characteristics of the anion. rsc.org The most likely protonation sites are the bridging oxygen atoms. rsc.orgrsc.org The stability of the protonated structure is closely linked to the Natural Bond Orbital (NBO) charge of these oxygen sites; oxygen atoms with smaller charges exhibit a stronger coulombic attraction to protons. rsc.orgrsc.org
Research has identified two primary types of bridging oxygen sites for protonation in α-Keggin anions: corner-sharing (Oc) and edge-sharing (Oe). The preference between these sites depends on the specific composition of the anion. For example, in α-GeW₁₂, the NBO charges on Oc and Oe are nearly identical, resulting in a very small energy difference for protonation between the two sites. rsc.orgrsc.org The total charge of the POM and the ionic radius of the heteroatom are determining factors for the protonation energy. rsc.orgnih.gov
Table 1: Factors Influencing Protonation in Keggin-Type Anions
| Factor | Influence on Protonation | Research Finding | Citation |
| Oxygen Site Charge | Determines the strength of coulombic attraction for protons. | Sites with smaller NBO charges are preferential protonation sites. | rsc.orgrsc.org |
| Total Anion Charge (z) | Affects the overall protonation energy. | Protonation energies are dependent on the total charge of the POM. | rsc.orgnih.gov |
| Heteroatom Ionic Radius | Influences the protonation energy. | Protonation energies show a dependency on the ionic radii of the heteroatom. | rsc.org |
| M-O-M Angle | Correlates with the first protonation energy. | First protonation energies increase as the M–O–M angle increases. | rsc.org |
| Isomeric Form (α vs. β) | Affects the ease of reduction and stability. | β-isomers are more easily reduced than α-isomers, which can favor the stability of the β-form upon reduction. | udel.edu |
Cation Encapsulation and Migration Phenomena
While the Keggin structure is central to sodium phosphotungstate, a related class of phosphotungstates, the Preyssler-type, demonstrates remarkable phenomena of cation encapsulation and movement within its molecular cavity.
The Preyssler-type phosphotungstate anion, with the general formula [P₅W₃₀O₁₁₀]¹⁵⁻, possesses a distinct doughnut-shaped structure. researchgate.netnii.ac.jp This architecture is constructed from five PO₄ tetrahedra surrounded by thirty WO₆ octahedra, creating a large internal cavity. researchgate.netnii.ac.jp This cavity is capable of encapsulating various cations. researchgate.net
The encapsulation can occur with a single cation or, in some cases, two. For instance, a mono-sodium encapsulated structure, [P₅W₃₀O₁₁₀Na(H₂O)]¹⁴⁻, has been identified where the sodium cation resides in one of the side cavities and is coordinated to a water molecule. nii.ac.jpacs.org This arrangement gives the molecule C₅ᵥ symmetry. acs.org In contrast, a di-potassium encapsulated anion, [P₅W₃₀O₁₁₀K₂]¹³⁻, has been synthesized where two potassium cations are trapped within the molecule, resulting in a higher D₅ₕ symmetry. acs.orgnih.gov The encapsulation of two cations was found to enhance the thermal stability of the compound. nih.gov
A fascinating dynamic process observed in these structures is the thermal migration of an encapsulated cation. nii.ac.jp Research has shown that a sodium cation initially located in a side cavity of the Preyssler anion can be induced to move to the central cavity. nii.ac.jp
This migration is achieved by heating the compound [P₅W₃₀O₁₁₀Na(side)(H₂O)]¹⁴⁻ to 300 °C. nii.ac.jp The thermal energy allows the sodium cation to overcome the energy barrier and relocate to the central position, forming a new, more stable species: [P₅W₃₀O₁₁₀Na(center)]¹⁴⁻. nii.ac.jp In this new configuration, the sodium cation is no longer coordinated to a water molecule and is instead surrounded by ten oxygen atoms from the Preyssler framework. nii.ac.jp This experimental result confirmed earlier predictions from Density Functional Theory (DFT) calculations that the most stable site for the sodium cation is indeed the central cavity. nii.ac.jp
Table 2: Comparison of Sodium Cation Positions in Preyssler Anion
| Feature | Side Cavity Encapsulation | Central Cavity Encapsulation | Citation |
| Compound | [P₅W₃₀O₁₁₀Na(side)(H₂O)]¹⁴⁻ | [P₅W₃₀O₁₁₀Na(center)]¹⁴⁻ | nii.ac.jp |
| Formation | Standard synthesis | Heating the 'side' compound to 300 °C | nii.ac.jp |
| Na⁺ Location | One of two side cavities | Center of the central cavity | nii.ac.jp |
| Coordination | Coordinated to one water molecule | Coordinated to 10 framework oxygen atoms | nii.ac.jp |
| Stability | Less stable | More stable | nii.ac.jp |
Advanced Characterization Techniques for Structural Confirmation
Single-Crystal X-ray Diffraction (XRD)
For sodium phosphotungstate monohydrate, a high-quality single crystal is exposed to a monochromatic X-ray beam. The interaction with the crystal's electron clouds causes the X-rays to diffract in a unique pattern. fiveable.me This pattern is a direct consequence of the crystal's internal lattice structure. By analyzing the positions and intensities of the diffracted beams, the exact positions of the sodium, phosphorus, tungsten, and oxygen atoms, as well as the water molecule, can be determined.
The fundamental principle governing this phenomenon is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). fiveable.me Modern diffractometers, equipped with sensitive detectors and sophisticated software, collect and process this diffraction data to generate a detailed crystallographic model. carleton.edurigaku.com
A study on sodium ibandronate monohydrate, a different sodium-containing compound, illustrates the power of this technique. Its crystal structure was determined to be triclinic with space group P-1, and the precise unit cell parameters were reported as a = 5.973(1) Å, b = 9.193(1) Å, c = 14.830(2) Å, α = 98.22(1)°, β = 98.97(1)°, and γ = 93.74(1)°. researchgate.net While specific data for this compound is not provided in the search results, a similar detailed analysis would be expected from a single-crystal XRD study.
Table 1: Representative Single-Crystal XRD Data Interpretation
| Parameter | Description |
|---|---|
| Crystal System | The basic crystal system to which the unit cell belongs (e.g., triclinic, monoclinic, etc.). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths (Å) | The distances between bonded atoms. |
It is important to note that obtaining high-quality single crystals suitable for XRD analysis can be a significant challenge for some materials. fiveable.me
Powder X-ray Diffraction (PXRD) for Bulk Material Analysis
Powder X-ray diffraction (PXRD) is an essential technique for analyzing the bulk properties of a crystalline solid, complementing the detailed structural information from single-crystal XRD. libretexts.org Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites.
When the powdered sample is irradiated with X-rays, the random orientation of the crystallites ensures that all possible diffraction planes are exposed to the beam. This results in a diffraction pattern of concentric cones, which are detected as a series of peaks at specific 2θ angles. libretexts.org The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline material. libretexts.org
The primary applications of PXRD in the context of this compound include:
Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the identity of the compound can be confirmed.
Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffractogram, allowing for an evaluation of the sample's purity.
Lattice Parameter Refinement: While less precise than single-crystal XRD, PXRD data can be used to refine the unit cell parameters of the bulk material.
For instance, in the study of sodium phosphate glass-ceramics, PXRD was used to identify the crystalline phases present, which were determined to be NaPO₃ and Na₂H₂P₂O₇. mssm.edu Similarly, the PXRD pattern of this compound would be expected to show characteristic peaks corresponding to its specific crystal structure.
Table 2: Representative PXRD Peak Data
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| Hypothetical Value 1 | Calculated Value 1 | Measured Value 1 |
| Hypothetical Value 2 | Calculated Value 2 | Measured Value 2 |
Note: Specific 2θ values, d-spacings, and relative intensities are unique to the crystal structure of this compound and would be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹⁸³W)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei. For this compound, ³¹P and ¹⁸³W NMR are particularly informative.
A single, sharp resonance in the ³¹P NMR spectrum would indicate the presence of a single, symmetrical phosphorus environment, confirming the integrity of the Keggin anion. The observation of multiple peaks or splitting could suggest the presence of isomers, degradation products, or different phosphorus-containing species in the sample. For example, in studies of polyphosphate ligands, distinct ³¹P NMR signals are observed for phosphorus nuclei in different positions within the molecule. nih.gov
¹⁸³W NMR Spectroscopy: ¹⁸³W NMR, although challenged by the low natural abundance and sensitivity of the ¹⁸³W isotope, provides invaluable information about the tungsten framework of the polyoxotungstate. huji.ac.ilresearchgate.netchemrxiv.org The ¹⁸³W chemical shifts span a very wide range, making this technique highly sensitive to subtle structural variations. huji.ac.ilresearchgate.net A saturated solution of sodium tungstate is often used as a reference. researchgate.net
For the symmetrical [PW₁₂O₄₀]³⁻ anion, a single ¹⁸³W NMR resonance is expected, as all twelve tungsten atoms are chemically equivalent. The appearance of multiple signals would indicate a reduction in symmetry, potentially due to the presence of isomers or lacunary species (polyoxometalates with missing tungsten atoms). Two-dimensional NMR techniques, such as 2D-INADEQUATE, can be used to establish connectivity between tungsten atoms in more complex structures. huji.ac.il
Table 3: Representative NMR Chemical Shift Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
|---|---|---|---|
| ³¹P | Expected Value | Singlet | Symmetrical phosphorus environment in the [PW₁₂O₄₀]³⁻ anion. |
| ¹⁸³W | Expected Value | Singlet | Twelve equivalent tungsten atoms in the Keggin structure. |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions.
Vibrational Spectroscopy (FTIR, Raman)
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. The FTIR spectrum of this compound is dominated by strong absorption bands associated with the P-O and W-O bonds of the Keggin anion. Key vibrational bands include:
Asymmetric vibrations of the P-O bond in the central PO₄ tetrahedron.
Vibrations of the terminal W=O bonds.
Asymmetric vibrations of the W-O-W corner-sharing and edge-sharing bridges.
A study on phosphotungstic acid and its sodium salts highlighted the characteristic infrared bands that can be used to identify and characterize these compounds. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of FTIR, meaning that some vibrational modes may be active in one technique and not the other. This can provide additional structural information. The Raman spectrum of this compound would also be characterized by distinct peaks corresponding to the P-O and W-O vibrations.
Table 4: Representative Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~1080 | P-O asymmetric stretch | FTIR, Raman |
| ~980 | W=O terminal stretch | FTIR, Raman |
| ~890 | W-O-W corner-sharing stretch | FTIR, Raman |
Note: The exact positions and relative intensities of the bands can be influenced by factors such as hydration state and cation interactions.
Mass Spectrometry (ESI-MS) for Molecular Integrity
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules like polyoxometalates. wikipedia.orgnih.gov It allows for the transfer of intact ions from solution to the gas phase, providing a direct measure of the molecular weight and confirming the integrity of the phosphotungstate anion. nih.govnih.gov
In a typical ESI-MS experiment, a solution of this compound is introduced into the mass spectrometer, where a high voltage is applied to create a fine spray of charged droplets. nih.gov As the solvent evaporates, intact [PW₁₂O₄₀]³⁻ anions, often with associated sodium cations or protons, are released into the gas phase. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).
The resulting mass spectrum would be expected to show a prominent peak corresponding to the [PW₁₂O₄₀]³⁻ anion, potentially with varying degrees of sodiation or protonation. The observation of a peak at the expected m/z value provides strong evidence for the preservation of the Keggin structure in solution. Fragmentation of the anion can also be studied by inducing collisions within the mass spectrometer, a technique known as tandem mass spectrometry (MS/MS), which can provide further structural insights. wikipedia.orgrsc.org
Table 5: Representative ESI-MS Data
| m/z | Ion Assignment |
|---|---|
| Calculated Value 1 | [PW₁₂O₄₀]³⁻ |
| Calculated Value 2 | [NaPW₁₂O₄₀]²⁻ |
Note: The observed m/z values and their relative abundances will depend on the specific experimental conditions.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray photoelectron spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms at the surface of a solid. ethz.chyoutube.com This technique is based on the photoelectric effect, where irradiating the sample with X-rays causes the emission of core-level electrons. ethz.chyoutube.com
The kinetic energy of the emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. ntu.edu.tw Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the element. youtube.com
For this compound, XPS analysis can:
Confirm the presence of sodium, phosphorus, tungsten, and oxygen on the surface of the material.
Determine the atomic concentrations of these elements at the surface.
Provide information on the oxidation states of tungsten (typically +6) and phosphorus (typically +5).
High-resolution scans of the W 4f, P 2p, O 1s, and Na 1s regions would be performed to obtain detailed chemical state information. This is particularly useful for assessing surface purity and detecting any surface modifications or contamination. researchgate.netresearchgate.net
Table 6: Representative XPS Binding Energy Data
| Element | Core Level | Binding Energy (eV) | Chemical State Information |
|---|---|---|---|
| W | 4f₇/₂ | ~35-36 | W⁶⁺ in the phosphotungstate anion |
| P | 2p | ~133-134 | P⁵⁺ in the central phosphate group |
| O | 1s | ~530-531 | Oxygen in P-O and W-O bonds |
| Na | 1s | ~1071-1072 | Na⁺ cation |
Note: Binding energies can be affected by surface charging and require proper calibration.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic structure of this compound, which possesses the formula Na₃[PW₁₂O₄₀]·H₂O, is characterized by intense absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. These absorptions are not due to d-d transitions, which are typically weak for d⁰ metals like tungsten(VI), but are instead attributed to highly probable Ligand-to-Metal Charge-Transfer (LMCT) transitions.
In the case of the phosphotungstate anion, [PW₁₂O₄₀]³⁻, these transitions involve the excitation of electrons from the p-orbitals of the oxygen atoms to the empty d-orbitals of the tungsten atoms. The UV-Visible spectrum of phosphotungstates typically displays two main charge-transfer bands. The first, appearing at lower energy (longer wavelength), corresponds to the transition from the highest occupied molecular orbitals (HOMO), which are primarily composed of p-orbitals from the bridging oxygen atoms (W-O-W), to the lowest unoccupied molecular orbitals (LUMO) of tungsten. The second, at higher energy (shorter wavelength), is assigned to the transition from the p-orbitals of the terminal oxygen atoms (W=O) to the tungsten d-orbitals.
Table 1: Representative UV-Vis Absorption Data for Related Phosphotungstates
| Compound/Fragment | Wavelength (λmax) | Molar Absorptivity (ε) | Transition Assignment |
| Phosphomolybdic Acid (PMo₁₂) | ~309 nm | ~17,500 M⁻¹cm⁻¹ | O(p) → Mo(d) LMCT |
| Silicomolybdic Acid (HSiMo₁₂) | ~309 nm | ~18,900 M⁻¹cm⁻¹ | O(p) → Mo(d) LMCT |
Morphological and Microstructural Analysis
The morphology and internal structure of this compound have been investigated using various electron microscopy techniques, revealing details from the macroscopic crystal shape down to the atomic arrangement of the Keggin units.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of crystalline materials. While specific SEM images of this compound crystals were not found in the provided search results, SEM analysis of similar crystalline materials reveals that the morphology can range from well-defined geometric shapes to more irregular agglomerates, depending on the crystallization conditions. For instance, SEM images of other salt crystals show cubic or needle-like habits. researchgate.net The morphology of this compound crystals would provide insights into their growth process and packing characteristics.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer a much higher magnification and resolution than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. For this compound, TEM is instrumental in confirming the presence and integrity of the individual Keggin anion structures. The Keggin unit, with its polyhedral shape, can be visualized, and its dispersion in various matrices can be assessed.
HRTEM takes this a step further by providing atomic-resolution images of the crystal lattice. In the context of this compound, HRTEM can resolve the arrangement of the tungsten atoms within the Keggin structure, providing direct evidence of its crystalline nature and the integrity of the polyoxometalate framework.
Scanning Transmission Electron Microscopy (STEM)
Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM, using a focused electron beam to scan across a thin sample. This technique is particularly useful for chemical analysis at the nanoscale when coupled with detectors for energy-dispersive X-ray spectroscopy (EDX) or electron energy-loss spectroscopy (EELS). STEM-EDX or -EELS can provide elemental maps, confirming the distribution of phosphorus, tungsten, and oxygen within the Keggin structure of this compound. This analytical capability is crucial for verifying the chemical composition and homogeneity of the material at a localized level.
Thermal Degradation and pH-Dependent Transformations
The stability of this compound under thermal stress and varying pH is a critical aspect of its characterization, with implications for its application in catalysis and materials science.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the mass changes and heat flow associated with temperature variations. For hydrated compounds like this compound, these methods are essential for understanding the dehydration process and subsequent decomposition.
While specific TGA/DSC curves for this compound were not available in the search results, the thermal behavior of related hydrated phosphate and tungstate salts provides a likely model. The TGA curve is expected to show a weight loss corresponding to the removal of the single water molecule of hydration. This dehydration step would be associated with an endothermic peak in the DSC curve. Studies on similar hydrated salts, such as sodium dihydrogen phosphate dihydrate, show that dehydration occurs in distinct steps at specific temperature ranges. researchgate.net Following dehydration, the anhydrous sodium phosphotungstate is expected to be stable up to a higher temperature, with decomposition of the Keggin structure occurring at temperatures above 350 °C. sigmaaldrich.comsigmaaldrich.com
Table 2: Expected Thermal Events for this compound
| Temperature Range (°C) | Technique | Observed Event | Description |
| ~100 - 200 | TGA | Weight Loss | Removal of one molecule of water of hydration. |
| ~100 - 200 | DSC | Endothermic Peak | Energy absorbed for the dehydration process. |
| > 350 | TGA/DSC | Decomposition | Breakdown of the [PW₁₂O₄₀]³⁻ Keggin structure. |
Note: The temperature ranges are estimations based on data for related compounds and general knowledge of polyoxometalates.
Decomposition Pathways of Polyoxometalates in Solution
The stability of polyoxometalates (POMs) in solution is a critical factor governing their application in various fields. These complex inorganic clusters are susceptible to decomposition, a process heavily influenced by the chemical environment. The decomposition pathways are primarily dictated by the solution's pH, but other factors such as ionic strength, the nature of the counter-ions, and the presence of other chemical species also play significant roles.
The decomposition of phosphotungstates, such as sodium phosphotungstate, in aqueous solution is a well-documented, stepwise process that is highly dependent on pH. researchgate.netnih.gov The parent Keggin anion, [PW₁₂O₄₀]³⁻, is generally stable only in highly acidic conditions (pH < 2). researchgate.netacs.org As the pH of the solution increases, the Keggin structure undergoes partial and eventually complete decomposition.
The decomposition proceeds through the formation of various lacunary species, which are structures where one or more tungsten-oxygen units have been removed from the parent Keggin anion. researchgate.netwikipedia.org This process ultimately leads to the formation of simpler phosphate and tungstate ions at high pH. researchgate.net The general pathway involves the initial formation of [PW₁₁O₃₉]⁷⁻ and various dimeric species before complete breakdown. researchgate.net
A detailed, pH-dependent decomposition sequence for the [PW₁₂O₄₀]³⁻ anion in aqueous solution has been elucidated through techniques like ³¹P NMR spectroscopy. researchgate.net The stability of the anion can be enhanced in the presence of polar organic solvents like ethanol (B145695) or acetone (B3395972) at pH levels below 8, which helps to mitigate the decomposition process. researchgate.netwikipedia.org
The following table summarizes the stepwise decomposition of the [PW₁₂O₄₀]³⁻ anion as a function of increasing pH in an aqueous medium.
| pH Range | Predominant Species in Solution | Observations |
|---|---|---|
| ~ 1 | [PW₁₂O₄₀]³⁻ | The Keggin anion is stable. researchgate.net |
| 2.2 | [PW₁₂O₄₀]³⁻, [P₂W₂₁O₇₁]⁶⁻, [PW₁₁O₃₉]⁷⁻ | Initial decomposition into a mixture of the parent Keggin ion and lacunary species. researchgate.net |
| 3.5 | [PW₁₂O₄₀]³⁻, [P₂W₂₁O₇₁]⁶⁻, [PW₁₁O₃₉]⁷⁻, [P₂W₁₈O₆₂]⁶⁻, [P₂W₁₉O₆₇]¹⁰⁻ | Formation of a more complex mixture including Dawson structures. researchgate.net |
| 5.4 | [P₂W₂₁O₇₁]⁶⁻, [PW₁₁O₃₉]⁷⁻, [P₂W₁₈O₆₂]⁶⁻ | The parent Keggin anion is no longer a major species. researchgate.net |
| 7.3 | [PW₉O₃₄]⁹⁻ | Further degradation to a more vacant lacunary species. researchgate.net |
| > 8.3 | PO₄³⁻, WO₄²⁻ | Complete decomposition into simple phosphate and tungstate ions. researchgate.net |
Beyond pH, several other factors can influence the stability and decomposition of polyoxometalates in solution.
| Factor | Influence on Decomposition | Source |
|---|---|---|
| Ionic Strength | The stability of POMs can be sensitive to the ionic strength of the solution. For instance, Wells-Dawson anions like [P₂Mo₁₈O₆₂]⁶⁻ and [P₂W₁₈O₆₂]⁶⁻ show greater stability in buffers with lower ionic strength at pH 8. nih.gov | nih.govresearchgate.net |
| Counter-ions | The type of counter-ion present in the solution affects stability. Large, weakly hydrated monovalent cations can lead to lower stability. The structure-directing role of sodium cations has also been noted in complexes with organic molecules. researchgate.netrsc.org | researchgate.netrsc.org |
| POM Concentration | Higher concentrations of POMs can sometimes lead to increased stability in solution. This is attributed to the enhanced association of counter-ions around the macroions at higher concentrations. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |
| Presence of Organic Molecules/Solvents | The presence of organic molecules like peptides can have a stabilizing effect on the POM structure. rsc.org Furthermore, the addition of polar solvents such as ethanol or acetone to an aqueous solution can reduce the decomposition of the [PW₁₂O₄₀]³⁻ anion at pH < 8. researchgate.netwikipedia.org | researchgate.netwikipedia.orgrsc.org |
| Temperature | An increase in temperature can promote decomposition. For example, an increase in temperature can lead to a decrease in the pH of a P₂Mo₁₈ solution, indicating a change in speciation. nih.gov While distinct from solution decomposition, thermal analysis shows phosphotungstates are generally stable up to several hundred degrees Celsius before breaking down into constituent oxides. wikipedia.orgresearchgate.net | nih.govwikipedia.orgresearchgate.net |
| Redox Agents | The presence of reducing agents can lead to the reduction of the POM, which in turn can affect its stability and lead to different chemical species. Reduction with agents like iron(II) sulfate (B86663) results in a color change. wikipedia.org The addition of an oxidizing agent like hydrogen peroxide followed by heating or reduction can be used to intentionally decompose phosphotungstates to precipitate tungstic acid. google.com | wikipedia.orggoogle.com |
Computational and Theoretical Chemistry Studies of Sodium Phosphotungstate Monohydrate
Density Functional Theory (DFT) Applications in Phosphotungstate Systems
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It has become an indispensable tool in materials science for predicting a wide array of properties from first principles. In the context of phosphotungstate systems, DFT is applied to understand their catalytic activity, electrochemical behavior, and transport properties.
DFT calculations are instrumental in determining the electronic structure, such as the density of states (DOS) and band structure, of phosphotungstate materials. researchgate.netdtu.dk This information is fundamental to understanding their conductivity and catalytic capabilities. The arrangement of electron energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the material's reactivity and stability.
Furthermore, DFT provides a framework for accurately predicting the redox potentials of these complexes. youtube.comrsc.org The redox potential is calculated from the Gibbs free energy change of the reduction-oxidation reaction. rsc.org This involves computing the total energies of the oxidized and reduced states of the molecule. By combining the Gibbs free energy change of the gas-phase reaction with the solvation free energy change, researchers can obtain redox potentials that show satisfactory agreement with experimental values. rsc.org The accuracy of these predictions is highly dependent on the precise calculation of the material's geometrical structure. rsc.org
At low temperatures and for small energy barriers, the classical picture of a proton hopping over an energy barrier can be insufficient. Quantum mechanical tunneling, where a particle passes through a barrier it classically cannot surmount, can become a significant contributor to proton transport. DFT calculations can be used to investigate these non-classical effects. While direct DFT studies on quantum tunneling in sodium phosphotungstate monohydrate are not widely available, the methodology has been applied to similar processes involving proton movement, such as tautomerization. rsc.org These studies calculate the activation free energy barriers and rate constants, revealing that tunneling can enhance the reaction rate by orders of magnitude. rsc.org The presence of a pronounced kinetic isotope effect (e.g., when hydrogen is replaced by deuterium) in simulations can further indicate a significant contribution from tunneling. rsc.org
DFT is extensively used to model the diffusion of ions within crystal lattices and the adsorption of molecules onto material surfaces. For sodium-ion battery cathode materials, which share structural motifs with phosphotungstates, DFT calculations can identify the distinct one-dimensional channels through which sodium ions diffuse. osti.gov By calculating the migration energy barriers for these pathways, DFT can predict which channels are most favorable for ion movement and how desodiation (the removal of sodium) proceeds. osti.gov
Similarly, DFT can simulate adsorption processes by calculating the adsorption energy, which indicates how strongly a molecule binds to a surface. nih.govyoutube.com A negative adsorption energy signifies a favorable process. youtube.com In studies of adsorbents, DFT is used to optimize the adsorption configuration and calculate binding energies, which can then be correlated with experimental adsorption capacities. nih.gov For instance, simulations on kaolinite (B1170537) surfaces showed that silicate (B1173343) species adsorb primarily on the aluminum-terminated surfaces, making them more hydrophilic and promoting dispersion in aqueous solutions. researchgate.net
Table 1: Example of DFT-Calculated Adsorption Energies for Different Adsorbents This table presents illustrative data from a study on palladium ion-imprinted polymers to demonstrate the application of DFT in predicting adsorption behavior. A more negative value indicates stronger, more favorable adsorption.
| Adsorption Configuration | Calculated Adsorption Energy (eV) | Adsorption Favorability |
|---|---|---|
| b-Pd-IIP | -13.978 | High |
| a-Pd-IIP | -8.764 | Medium |
| c-Pd-IIP | -3.587 | Low |
A primary goal of computational materials science is to predict material properties based on their atomic structure. DFT and related methods can establish quantitative structure-property relationships (QSPR). By systematically altering the composition and structure of a material in a simulation, researchers can observe corresponding changes in calculated properties like mechanical moduli, density, and ion coordination. researchgate.net For example, in studies of sodium iron phosphate (B84403) glasses, simulations have shown how changing the Fe₂O₃ content affects the coordination number of Fe³⁺ ions and the polymerization of the phosphate glass network. researchgate.net These structural changes are then linked to macroscopic properties, providing a rational basis for material design. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time based on classical mechanics. This technique is particularly suited for studying the dynamic behavior of materials, such as diffusion, phase transitions, and structural evolution, on a larger scale and for longer timescales than are typically feasible with DFT.
In the context of phosphotungstate and related phosphate systems, MD simulations provide crucial insights into ion transport and structural stability. MD can be used to estimate diffusion coefficients for ions like Na⁺ by tracking their movement through the simulated crystal structure over time. researchgate.net These simulations can reveal the three-dimensional network of migration pathways and calculate activation barriers for diffusion, which are key indicators of a material's potential as an ionic conductor. researchgate.net The results from MD simulations, such as diffusion coefficients, often show good agreement with experimental data derived from techniques like cyclic voltammetry. researchgate.net
Table 2: Applications of Molecular Dynamics Simulations in Related Material Systems This table summarizes various applications of MD simulations in studying the properties and behaviors of ion-containing solids and electrolytes.
| System Studied | Property/Phenomenon Investigated | Key Findings from MD Simulation | Reference |
|---|---|---|---|
| Na₄M₃(PO₄)₂P₂O₇ Cathodes | Na⁺ Ion Diffusion | Identified 3D diffusion network; calculated activation barriers (0.20-0.24 eV) and diffusion coefficients (~10⁻¹⁰ cm²/s). | researchgate.net |
| Aqueous NaCl in Nanochannels | Electrokinetic Flow | Calculated transport coefficients; confirmed Onsager's reciprocal relation; showed flow reversal at high surface charge. | nih.gov |
| Sodium Magnesium Phosphate Glasses | Glass Structure | Determined constant coordination numbers for Na-O (~5) and Mg-O (~4.4); observed network depolymerization with added MgO. | bohrium.com |
| Polymer Electrolytes | Proton/Ion Transport | Modeled intermolecular pair correlation functions to study transport efficiency; identified hydrogen bond network as the primary path. | arxiv.org |
Solvent Interactions and Anion Stability
The stability and reactivity of the phosphotungstate anion ([PW₁₂O₄₀]³⁻) are intrinsically linked to its interactions with the surrounding solvent molecules. Computational studies, primarily employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have elucidated the nature of these interactions.
The phosphotungstate anion is a large, highly charged species, and its interaction with polar solvents like water is dominated by electrostatic forces and hydrogen bonding. nih.govfrontiersin.org The terminal and bridging oxygen atoms on the surface of the Keggin anion act as hydrogen bond acceptors, leading to the formation of a well-defined solvation shell. nih.gov The nature and strength of these interactions are crucial for the stability of the anion in solution.
Theoretical calculations have shown that the stability of the Keggin anion is pH-dependent. acs.org In acidic conditions, the [PW₁₂O₄₀]³⁻ anion is generally stable. acs.org However, as the pH increases, it can become prone to hydrolysis, leading to the formation of lacunary species where one or more tungsten atoms are removed from the framework. acs.org Computational models can predict the thermodynamic and kinetic stability of the anion under different pH regimes by calculating the free energy changes associated with protonation and hydrolysis reactions.
Table 1: Key Interactions Influencing Phosphotungstate Anion Stability
| Interacting Species | Type of Interaction | Significance |
| Solvent (e.g., Water) | Hydrogen Bonding, Electrostatic | Stabilizes the anion in solution; influences reactivity. |
| Protons (H⁺) | Protonation/Deprotonation | Governs pH-dependent stability and hydrolysis. |
| Counter-ions (e.g., Na⁺) | Ion Pairing (Contact and Solvent-Separated) | Modulates charge distribution and aggregation behavior. nih.gov |
Dynamics of Encapsulated Cations
MD simulations reveal that the sodium cation is not static but rather exhibits dynamic behavior, influenced by its interaction with the negatively charged framework of the phosphotungstate anion and surrounding water molecules. nih.gov DFT calculations on hydrated sodium ion clusters have shown that the Na⁺ ion is typically surrounded by a hydration shell of water molecules. researchgate.net In the context of this compound, the single water molecule of hydration plays a crucial role in mediating the interaction between the sodium cation and the phosphotungstate anion.
The dynamics of the sodium cation can be described by its vibrational motions and its potential to move within or on the surface of the phosphotungstate anion. The energy barriers for these movements can be calculated using computational methods, providing insights into the cation's mobility. These dynamics are important for understanding the ionic conductivity and other physical properties of solid-state sodium phosphotungstate.
Furthermore, the interaction between the encapsulated cation and the phosphotungstate framework is not a one-way street. The cation can, in turn, influence the electronic structure and stability of the anion. acs.org The electrostatic field of the cation can polarize the electron density of the surrounding oxygen atoms, which can have implications for the catalytic activity of the phosphotungstate.
Table 2: Calculated Properties of Hydrated Sodium Ion
| Property | Value | Method |
| Hydration Number of Na⁺ | 5 | DFT/B3LYP/6-311+G(d,p) researchgate.net |
| Na-O distance in hydration shell | 2.43 Å | DFT/B3LYP/6-311+G(d,p) researchgate.net |
It is important to note that while general principles can be drawn from studies on related systems, the specific dynamics within this compound are a result of the unique interplay between the sodium cation, the phosphotungstate anion, and the co-crystallized water molecule.
Catalytic Applications and Mechanistic Investigations of Phosphotungstates
Homogeneous Catalysis
In homogeneous catalysis, phosphotungstates are dissolved in the reaction medium, allowing for excellent contact with reactants and often leading to high catalytic activity under mild conditions.
Hydrolysis Reactions Catalyzed by Phosphotungstates
Phosphotungstic acid (PTA) serves as a potent acid catalyst for hydrolysis reactions, particularly in the conversion of biomass into valuable platform chemicals. The strong Brønsted acid sites of PTA are effective in breaking down complex polysaccharides like cellulose (B213188) into simpler sugars.
Detailed research has demonstrated the efficacy of PTA in the hydrolysis of lignocellulosic biomass. researchgate.netcu.edu.tr In these processes, the catalyst facilitates the conversion of cellulose and hemicellulose into C5 and C6 sugars, such as xylose and glucose. uni-hamburg.de These sugars can then be further transformed through acid-catalyzed dehydration into valuable products like furfural (B47365) (FFR) and 5-hydroxymethylfurfural (B1680220) (5-HMF). uni-hamburg.demdpi.com
Studies comparing various tungsten-based heteropolyacid catalysts found that phosphotungstic acid achieved the highest glucose yield from cellulose hydrolysis. mdpi.com The efficiency of the hydrolysis is influenced by factors such as catalyst concentration and temperature. Research shows that increasing the percentage of phosphotungstic acid and raising the reaction temperature significantly enhances the biomass hydrolysis percentage. researchgate.netcu.edu.tr For instance, experiments conducted in a batch reactor at temperatures of 200°C and 250°C showed a direct correlation between the amount of PTA used and the hydrolysis efficiency, as measured by total organic carbon content in the hydrolysates. researchgate.netcu.edu.tr
Table 1: Effect of Phosphotungstic Acid (PTA) Concentration on Biomass Hydrolysis at 200°C
| PTA Concentration (%) | Hydrolysis Efficiency (%) | Total Organic Carbon (TOC) Content | Polysaccharide Avg. Molecular Weight |
| 1 | Increased | Increased | Decreased |
| 2 | Increased | Increased | Decreased |
| 3 | Increased | Increased | Decreased |
| 4 | Increased | Increased | Decreased |
| This table summarizes the general trends observed in studies on the PTA-catalyzed hydrolysis of biomass, indicating that higher catalyst concentrations lead to greater breakdown of polysaccharides. researchgate.netcu.edu.tr |
The mechanism of acid-catalyzed ester hydrolysis, a related reaction, generally involves protonation of the carbonyl oxygen by an acid catalyst, such as the hydroxonium ions (H₃O⁺) generated by PTA in water. libretexts.orgchemguide.co.uk This initial protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemguide.co.ukchemistrysteps.com The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of an alcohol molecule to yield the carboxylic acid and regenerate the acid catalyst. libretexts.orgchemistrysteps.com This fundamental mechanism underpins the role of PTA in biomass hydrolysis, where it cleaves the glycosidic bonds in polysaccharides.
Prins Reaction Catalysis
The Prins reaction is a valuable carbon-carbon bond-forming reaction that involves the acid-catalyzed addition of an aldehyde or ketone to an alkene or alkyne. wikipedia.org The products of this reaction can vary depending on the reaction conditions and include 1,3-diols, allylic alcohols, or dioxanes. wikipedia.orgorganic-chemistry.org The reaction is typically promoted by Brønsted or Lewis acids. nih.gov Methodologies developed for the Prins reaction have utilized a range of catalysts, including heteropolyacids like phosphotungstates. acs.org
The generally accepted mechanism for the Prins reaction begins with the activation of the carbonyl compound by a proton from the acid catalyst. wikipedia.org This forms a highly electrophilic oxonium ion. The alkene then acts as a nucleophile, attacking the activated carbonyl carbon to form a carbocationic intermediate. acs.org The fate of this intermediate determines the final product. It can be trapped by a nucleophile (such as water to form a 1,3-diol), or it can undergo elimination of a proton to yield an allylic alcohol. wikipedia.orgorganic-chemistry.org
While various acid catalysts like iron halides and chiral phosphoric acids have been explored in detail for Prins cyclizations, nih.govnih.gov the strong Brønsted acidity of phosphotungstic acid makes it a suitable candidate for promoting this transformation. The key step is the efficient generation of the initial carbocation, which phosphotungstic acid can readily facilitate.
Selective Oxidation and Organic Transformations
Phosphotungstates are highly regarded as catalysts for selective oxidation reactions, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂). Their ability to function as both acid and redox catalysts allows for a wide range of organic transformations.
One of the most significant applications is the selective oxidation of alcohols to their corresponding carbonyl compounds. Kinetic and mechanistic studies on the oxidation of alcohols, such as 2-phenylethanol, by N-bromophthalimide have been conducted using phosphotungstic acid as the catalyst. These investigations revealed that the reaction order is dependent on the concentrations of the oxidant, the alcohol, and the phosphotungstic acid catalyst itself.
In another study, a cobalt-substituted Keggin-type polyoxometalate was used for the oxidative aromatic cracking of harmful benzene (B151609) rings into useful carboxylic acids in water. rsc.org Mechanistic analysis, including spectroscopic and kinetic studies, identified the reactive species as a cobalt(III)-oxyl species. rsc.org The degradation pathway was found to initiate with an electrophilic attack by this species on the benzene ring. rsc.org
Phosphotungstic acid has also been shown to be an effective homogeneous catalyst for the selective oxidation of organic sulfides. rsc.org In the oxidation of phenyl sulfide (B99878) derivatives using H₂O₂, the phosphotungstic acid catalyst provides Brønsted acid sites that facilitate the reaction, leading to high selectivity for the corresponding sulfoxide. rsc.org
Table 2: Phosphotungstic Acid-Catalyzed Oxidation of Phenyl Sulfides with H₂O₂
| Substrate | Catalyst | Conditions | Conversion | Sulfoxide Yield | Selectivity | Reference |
| Methyl Phenyl Sulfide | Phosphotungstic Acid | 75°C, 9-10 min residence time | High | Optimized | 94% | rsc.org |
| 2-Chloroethyl Phenyl Sulfide | Phosphotungstic Acid | Optimized | ~85% | Low | ~80% | rsc.org |
| This table presents findings from an automated optimization study on sulfide oxidation, highlighting the catalyst's high selectivity for non-chlorinated substrates. rsc.org |
Synthesis of N-Heterocycles
Phosphotungstates are efficient acid catalysts for the synthesis of nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. A prominent example is their use in the Friedländer annulation for the synthesis of polysubstituted quinolines. nih.gov This reaction involves the acid-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. nih.govorganic-chemistry.org
Phosphotungstic acid (H₃PW₁₂O₄₀) has been successfully employed as an efficient, recyclable catalyst for this transformation under solvent-free conditions. nih.gov The reaction proceeds smoothly at elevated temperatures (e.g., 80°C), yielding polysubstituted quinolines in excellent yields. One of the key advantages of using phosphotungstic acid is its ease of recovery and reusability without a significant loss of activity. nih.gov
The general mechanism for reactions catalyzed by heteropolyacids like PTA involves the protonation of a substrate, followed by the conversion of the resulting ionic intermediate to the final product. nih.gov In the context of the Friedländer synthesis, the acid catalyst first protonates the carbonyl group of the ketone, activating it for nucleophilic attack by the amino group of the 2-aminoaryl ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline (B57606) ring system. wikipedia.org
Table 3: H₃PW₁₂O₄₀-Catalyzed Synthesis of Quinolines via Friedländer Annulation
| 2-Aminoarylketone | α-Methylene Ketone | Time (h) | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | 2.0 | 94 | nih.gov |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 2.5 | 92 | nih.gov |
| 2-Aminobenzophenone | Acetylacetone | 2.0 | 90 | nih.gov |
| 2-Amino-5-nitrobenzophenone | Cyclohexanone | 3.0 | 88 | nih.gov |
| This table showcases the effectiveness of phosphotungstic acid in the solvent-free synthesis of various quinoline derivatives. The reactions were conducted at 80°C. nih.gov |
Heterogeneous Catalysis
To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, phosphotungstates are often immobilized on solid supports. This heterogenization combines the intrinsic catalytic activity of the phosphotungstate with the practical advantages of a solid catalyst.
Supported Phosphotungstate Catalysts on Various Substrates (e.g., Alumina (B75360), Silica (B1680970), Metal Oxides)
The performance of supported phosphotungstate catalysts is highly dependent on the nature of the support material, which can influence the dispersion, acidity, and stability of the active phosphotungstate species.
Alumina (Al₂O₃) : Alumina is a widely used support due to its mechanical strength and thermal stability. Dispersing phosphotungstic acid over alumina can create bifunctional catalysts with both metal and acid sites. For instance, a palladium-phosphotungstic acid catalyst supported on γ-alumina (Pd-PTA-Al₂O₃) has been developed for the liquid-phase hydrogenation of citral. The alumina support, modified by the impregnation of PTA, exhibits increased Lewis acidity, which is crucial for the catalytic performance.
Silica (SiO₂) : Silica is another common support, and phosphotungstic acid can be immobilized on its surface through various methods. One approach involves the sol-gel synthesis of mesoporous materials where PTA clusters are covalently embedded within the silica framework. These materials exhibit high surface area and a high concentration of acid sites, proving effective in reactions like the alkylation of aromatic compounds. The covalent linkage ensures the thermal and chemical stability of the catalyst, allowing for its recyclability.
Zirconia (ZrO₂) and Modified Supports : Zirconia is known for its ability to create strong solid acid catalysts when modified with tungstate (B81510) or phosphotungstate species. Zirconia-supported phosphotungstic acid (PTA/ZrO₂) has been shown to be a highly active and stable solid acid catalyst, outperforming tungstated zirconia in reactions like benzylation and acylation. The high activity is attributed to a direct correlation between the surface structure and the catalyst's acidity. Furthermore, modifying silica with zirconia (ZrO₂-SiO₂) before immobilizing phosphotungstic acid can create a catalyst with excellent activity and recyclability for processes like oxidative desulfurization. The strong interaction between the active HPW and the ZrO₂-SiO₂ support is key to its enhanced performance.
Table 4: Performance of Supported Phosphotungstate Catalysts in Various Reactions
| Catalyst | Support | Reaction | Key Findings | Reference |
| Pd-PTA | γ-Alumina | Citral Hydrogenation | Increased Lewis acidity; bifunctional metal-acid catalysis. | |
| PTA | Silica | Alkylation of 1,3,5-trimethylbenzene | High surface area and acid sites; recyclable due to covalent embedding. | |
| 15% PTA | Zirconia | Resorcinol tert-butylation | Most active formulation when calcined at 750°C. | |
| HPW | ZrO₂-SiO₂ | Oxidative Desulfurization | Nearly 100% sulfur removal; recyclable up to 19 times. |
Oxidative Desulfurization (ODS) of Fuels and Related Compounds
The removal of sulfur-containing compounds from fuels is a critical process for environmental protection. Oxidative desulfurization (ODS) has emerged as a promising alternative to traditional hydrodesulfurization, as it operates under milder conditions. Keggin-type phosphotungstates are effective catalysts in this process.
The mechanism of ODS using phosphotungstate catalysts involves the oxidation of sulfur compounds, such as dibenzothiophene (B1670422) (DBT), 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), and benzothiophene (B83047) (BT), into their corresponding sulfoxides and sulfones. mdpi.com This transformation increases their polarity, facilitating their removal from the nonpolar fuel phase through extraction with a polar solvent. The catalyst, in the presence of an oxidant like hydrogen peroxide (H₂O₂), forms active peroxo-phosphotungstate species that are responsible for the oxidation of the sulfur compounds. mdpi.comuobaghdad.edu.iq The phosphotungstate catalyst is then regenerated and can be reused.
Research has demonstrated the high efficiency of these systems. For instance, a system using a tetrabutylammonium (B224687) salt of phosphotungstic acid encapsulated in a metal-organic framework (MIL-101) achieved 100% sulfur removal for DBT within an hour and 99% for 4,6-DMDBT within four hours from a model oil. ua.pt Similarly, a europium-containing Keggin-type catalyst, Eu(PW₁₁)₂, achieved complete desulfurization of a model diesel within two hours. mdpi.com
| Catalyst | Sulfur Compound | Reaction Time | Sulfur Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| PW12@MIL-101 | Dibenzothiophene (DBT) | 1 hour | 100 | ua.pt |
| PW12@MIL-101 | 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 4 hours | 99 | ua.pt |
| Eu(PW₁₁)₂ | Model Diesel | 2 hours | 100 | mdpi.com |
Photocatalytic Degradation of Organic Pollutants (e.g., Formaldehyde)
Phosphotungstates are also effective in the photocatalytic degradation of organic pollutants in water. When irradiated with UV light, these catalysts can generate highly reactive hydroxyl radicals (•OH) from water, which then attack and break down the organic molecules. nih.gov The efficiency of this process can be enhanced by supporting the phosphotungstate on a semiconductor material like titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄). In such composite materials, the phosphotungstate can trap photogenerated electrons, which slows down the recombination of electron-hole pairs and increases the production of hydroxyl radicals. nih.gov
For example, a composite of phosphotungstic acid and g-C₃N₄ demonstrated a degradation rate of nearly 100% for methylene (B1212753) blue within 180 minutes. nih.gov While specific studies on formaldehyde (B43269) degradation using sodium phosphotungstate monohydrate are limited, the general mechanism suggests its potential applicability. The process involves the oxidation of formaldehyde by the generated radicals, ultimately leading to its mineralization into carbon dioxide and water.
Electrocatalytic Reduction Reactions (e.g., CO₂ Reduction)
The electrocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals is a key area of research for sustainable energy. Polyoxometalates, including Keggin-type phosphotungstates, are being explored as catalysts for this reaction due to their ability to mediate multi-electron transfer processes. sciopen.com They can act as co-catalysts, enhancing the activity and selectivity of the primary electrode material.
In one study, the combination of commercial indium sheets with Keggin-type P-W-Mo-V polyoxometalates was shown to facilitate the reduction of CO₂ to C2 products like acetate (B1210297) and ethanol (B145695). The highest Faradaic efficiency for acetate reached 75.6% with a PVMoW₁₀ catalyst, while a PV₂MoW₉ system achieved a remarkable 85.1% Faradaic efficiency for ethanol. sciopen.com The phosphotungstate is believed to create a specific electron channel that improves the efficiency of the CO₂ reduction process. sciopen.com While data for this compound is not available, these findings highlight the potential of the broader phosphotungstate class in this application.
| Catalyst System | Primary Product | Maximum Faradaic Efficiency (%) | Reference |
|---|---|---|---|
| PVMoW₁₀ / Indium | Acetate | 75.6 | sciopen.com |
| PV₂MoW₉ / Indium | Ethanol | 85.1 | sciopen.com |
Selective Hydrogenation Reactions in Aqueous Media
Selective hydrogenation in aqueous media is a green chemistry approach that is gaining attention. Phosphotungstates can play a role in these reactions, often by modifying the primary catalyst to improve its performance. For instance, a study on the hydrogenation of phenol (B47542) in a high-temperature water system found that modifying a Pd/Ce-AlOx catalyst with phosphotungstic acid enhanced its catalytic activity. While specific details on the use of this compound as a standalone catalyst for hydrogenation are scarce, its properties suggest potential for creating acidic environments conducive to certain hydrogenation pathways in water.
Catalytic Synthesis of Esters (e.g., Oleic Acid n-Butyl Acetate, Cyclohexyl Acetate)
Phosphotungstates are excellent solid acid catalysts for esterification reactions, offering an environmentally friendly alternative to corrosive liquid acids like sulfuric acid. They have been successfully employed in the synthesis of various esters.
In the synthesis of oleic acid n-butyl acetate (more commonly referred to as n-butyl oleate), a codoped phosphotungstate catalyst demonstrated high efficiency. Under optimized conditions, an esterification rate of 99% was achieved. The catalyst also showed good reusability, with an esterification rate of 90.1% still being obtained after eight cycles. Furthermore, the synthesis of cyclohexyl acetate from cyclohexanol (B46403) and acetic acid has been reported using phosphotungstic acid-based catalysts.
| Parameter | Value/Condition |
|---|---|
| Optimized Esterification Rate | 99% |
| Esterification Rate after 8 Cycles | 90.1% |
Catalyst Performance and Stability Studies
Turnover Frequencies and Selectivity Optimization
The performance of a catalyst is often quantified by its turnover frequency (TOF), which is the number of substrate molecules converted per active site per unit of time. osti.govwikipedia.org A higher TOF indicates a more active catalyst. Selectivity, the ability of a catalyst to direct a reaction to form a desired product while minimizing side reactions, is another crucial parameter.
For phosphotungstate catalysts, performance and stability are key advantages. In the context of ODS, phosphotungstate-based catalysts have shown excellent reusability over multiple cycles with only a slight decrease in performance. ua.pt Similarly, in ester synthesis, phosphotungstate catalysts have demonstrated high conversion rates and the ability to be recycled multiple times.
While specific TOF values for this compound are not widely reported, research on related molecular catalysts for CO₂ reduction has shown TOF values for CO production exceeding 2060 h⁻¹. ua.pt For the esterification of glycerol (B35011) with acetic acid, a silver-exchanged phosphotungstic acid catalyst (Ag1PW) showed exceptionally high activity, with a 96.8% conversion of glycerol within just 15 minutes, highlighting the high turnover rates achievable with this class of catalysts. ncl.ac.uk Optimizing selectivity often involves tuning reaction conditions such as temperature, pressure, and reactant ratios, as well as modifying the catalyst structure itself.
Regeneration and Reusability of Phosphotungstate Catalysts
The economic viability and environmental sustainability of catalytic processes heavily depend on the ability to regenerate and reuse the catalyst over multiple cycles without significant loss of activity and selectivity. scirp.org Phosphotungstate catalysts, including sodium phosphotungstate, are no exception. Research has focused on various strategies to enhance their stability and facilitate their recovery and reactivation.
A primary challenge with homogeneous phosphotungstate catalysts is their separation from the reaction mixture. researchgate.net A prevalent and effective strategy to overcome this is heterogenization, where the phosphotungstate is immobilized on a solid support. This approach not only simplifies catalyst recovery but can also influence its activity and stability. Magnetic nanoparticles, such as iron oxide (Fe₃O₄), have been successfully used as supports. acs.org This allows for the straightforward separation of the catalyst from the liquid phase using an external magnetic field, enabling high recovery rates. researchgate.net
Thermal treatment is a common method for regenerating phosphotungstate catalysts that have been deactivated by the deposition of carbonaceous materials (coke) or other non-volatile residues. studysmarter.co.ukcatalysis.blog Calcination, which involves heating the catalyst in an oxidizing atmosphere (e.g., air) at elevated temperatures, can effectively burn off these organic deposits. google.com For instance, periodic regeneration of catalysts can be achieved by air/steam calcination at approximately 500 °C. google.com Following calcination, a reduction step, often involving treatment with a hydrogen-containing gas, may be employed to restore the active sites of the catalyst. google.com
Chemical washing is another regeneration technique used to remove poisons or contaminants from the catalyst surface. scirp.orgcatalysis.blog This can involve washing the spent catalyst with solvents or specific chemical solutions, such as acids or bases, to dissolve and remove the deactivating species. scirp.org For some applications, washing with a solvent like methanol (B129727) followed by drying is sufficient to prepare the catalyst for the next reaction cycle. acs.org
The reusability of phosphotungstate catalysts is a key indicator of their robustness. Doped phosphotungstates have demonstrated excellent reusability. For example, a quaternary ammonium-titanium codoped phosphotungstate (QA₀.₅Ti₀.₅H₀.₅PW) used for the esterification of oleic acid showed remarkable stability. The catalyst was separated by simple filtration, washed, and dried between cycles. acs.org Its performance over multiple runs is detailed in the table below.
Table 1: Reusability of a Codoped Phosphotungstate Catalyst in Esterification Reaction conditions: n(butanol)/n(oleic acid) = 2:1, catalyst amount: 1.2%, 140 °C, 1 h.
| Run Number | Esterification Rate (%) |
| 1 | 96.4 |
| 2 | 95.8 |
| 3 | 94.5 |
| 4 | 93.2 |
| 5 | 92.6 |
| 6 | 91.5 |
| 7 | 90.8 |
| 8 | 90.1 |
| Data sourced from ACS Omega. acs.org |
This data clearly shows that even after eight consecutive runs, the catalyst maintained a high conversion rate, demonstrating its high stability and effective reusability. acs.org The development of such robust catalytic systems is crucial for their application in industrial processes.
Hydrophobicity Effects in Multiphase Catalysis
For reactions involving both hydrophobic (e.g., oils, long-chain alcohols) and hydrophilic (e.g., hydrogen peroxide in aqueous solution) reactants, the catalyst's location within the multiphase system is paramount. osti.gov A catalyst that is exclusively wetted by one phase will create a significant mass transport barrier for the reactant dissolved in the other phase. osti.gov Therefore, tuning the hydrophobicity of the catalyst surface is a key strategy to optimize performance in biphasic systems.
One approach is to modify the surface of the catalyst support to achieve a balance between hydrophilicity and hydrophobicity. This can position the catalyst at the liquid-liquid interface, where it can efficiently interact with reactants from both phases. osti.gov For example, modifying a hydrophilic silica support with short-chain alkyl silanes can increase its hydrophobicity. This has been shown to enhance reaction rates in biphasic systems by improving the catalyst's interaction with the oil-water interface, likely allowing more balanced access for both aqueous and organic reagents to the active sites. osti.gov
Phosphotungstates themselves have been modified to function as "reaction-controlled phase-transfer catalysts." researchgate.net In these systems, the catalyst may be soluble and function homogeneously during the reaction but precipitate upon completion (e.g., through a change in temperature or consumption of a reactant), allowing for easy separation as a solid. researchgate.net This behavior leverages changes in the catalyst's affinity for the solvent phase as the reaction progresses. researchgate.net
The table below summarizes findings on how modifying the surface of catalyst supports can impact their performance in biphasic reactions, illustrating the general principles that apply to supported phosphotungstate systems.
Table 2: Influence of Support Hydrophobicity on Catalytic Performance in Biphasic Systems
| Catalyst System | Support Modification | Reaction | Key Finding |
| Pd/Silica | Modification with short-chain (C1-C4) alkyl silanes | Transfer hydrogenation of styrene (B11656) with formic acid | Increased reaction rate due to enhanced catalyst presence at the oil-water interface. osti.gov |
| Pd/Silica | Modification with highly hydrophobic C18 alkyl silanes | Transfer hydrogenation of styrene with formic acid | Decreased reaction rate compared to unmodified catalyst, suggesting excessive hydrophobicity is detrimental. osti.gov |
| Co/SiO₂ | Hydrophobization of SiO₂ support | Fischer-Tropsch Synthesis | Enhanced catalytic activity by impeding strong Co-SiO₂ interaction and aiding quick desorption of water from active sites. researchgate.net |
| HZSM-5 Zeolite | Functionalization with (octyl)-trimethoxysilane (OTS) | Cyclohexene hydration (biphasic) | Significantly higher conversion (20.87%) compared to unmodified HZSM-5 (4.15%) due to formation of a Pickering emulsion, increasing the interfacial area. nih.gov |
These examples underscore the importance of carefully controlling the hydrophobicity of phosphotungstate catalysts and their supports to optimize performance in multiphase reaction systems, which are common in the conversion of biomass and the synthesis of fine chemicals.
Materials Science and Engineering Innovations with Sodium Phosphotungstate Monohydrate
Design and Synthesis of Organic-Inorganic Hybrid Materials
The creation of organic-inorganic hybrid materials allows for the combination of desirable properties from both organic components (e.g., flexibility, processability) and inorganic constituents (e.g., thermal stability, catalytic activity). Sodium phosphotungstate, as an inorganic building block, offers high acidity, redox activity, and thermal stability, making it an attractive component for these hybrids.
Nanocomposites with Polymeric and Inorganic Matrices
Nanocomposites incorporating sodium phosphotungstate are being developed to enhance the functional properties of various matrices. The uniform dispersion of these inorganic nanoparticles into a matrix is crucial for achieving superior performance.
Polymeric Matrices: Chitosan (B1678972), a biodegradable polymer derived from chitin, is a popular choice for creating functional films and hydrogels. While direct studies detailing the properties of sodium phosphotungstate monohydrate within a chitosan matrix are emerging, the principles of its incorporation can be understood from related research. The amino groups in chitosan can interact with the anionic phosphotungstate clusters, facilitating the formation of a stable nanocomposite. nih.gov The primary challenge lies in ensuring a homogenous dispersion of the inorganic filler to prevent aggregation, which can compromise the material's mechanical properties. researchgate.net The inclusion of fillers can affect properties like swelling, water vapor permeability, and mechanical strength. For instance, studies on chitosan films with other fillers have shown that increased filler content can reduce swelling and water vapor adsorption capacity while increasing film density. researchgate.net
Inorganic Matrices: Silica (B1680970) (SiO₂) is a common inorganic matrix for supporting functional materials due to its high surface area, porosity, and stability. Phosphotungstic acid (PTA), a related compound to its sodium salt, has been successfully immobilized on silica surfaces to create highly active catalysts. etsu.eduglobalspec.comresearchgate.net One method involves the incipient wetness technique, where a solution of the phosphotungstate is used to impregnate the silica support. globalspec.com Another approach is a sol-gel method where silica nanoparticles are linked by an ionic liquid, followed by an anion-exchange with phosphotungstate to create a porous network. mdpi.comresearchgate.net These supported catalysts exhibit high surface area and a significant concentration of acidic sites, which are crucial for their catalytic performance. etsu.edu
Integration into Functional Solids for Diverse Applications
The integration of sodium phosphotungstate into solid matrices yields functional materials for a range of applications, most notably in catalysis. By anchoring the phosphotungstate anions onto a solid support like silica, researchers can create robust and recyclable heterogeneous catalysts.
These catalysts leverage the strong Brønsted acidity of the phosphotungstate Keggin anion. For example, silica-supported phosphotungstic acid has demonstrated high catalytic activity in the acylation of aromatic compounds and the epoxidation of alkenes. globalspec.commdpi.comresearchgate.net In the epoxidation of cyclooctene (B146475) using a phosphotungstate-based silica network catalyst, conversions and selectivities of over 99% have been achieved. researchgate.net The covalent embedding of the phosphotungstate clusters ensures their stability and prevents leaching during the reaction, allowing the catalyst to be recovered and reused for multiple cycles. etsu.edu
Development of Advanced Functional Materials
The unique electrochemical and optical properties of this compound are driving the development of advanced materials for energy applications and smart devices.
Proton Exchange Membranes for Energy Applications
Proton exchange membrane fuel cells (PEMFCs) are a clean energy technology whose performance is critically dependent on the proton exchange membrane (PEM). Nafion®, a perfluorosulfonic acid-based polymer, is the benchmark PEM material but its proton conductivity drops significantly at high temperatures (>80 °C) and low relative humidity (RH). nih.gov To overcome this, inorganic fillers are incorporated into the Nafion matrix to improve water retention and maintain conductivity under harsh conditions. uniroma1.it
Sodium phosphotungstate, being a hygroscopic salt, is an excellent candidate for this purpose. The principle involves the Keggin anions acting as water-reservoirs within the polymer structure, providing pathways for proton transport even when the surrounding humidity is low. While specific data for this compound is still being extensively documented, studies on analogous systems, such as Nafion composites containing dihydrogen phosphate (B84403) functionalized ionic liquids or sulfonated zirconium phosphate, demonstrate the viability of this approach. nih.govresearchgate.net These composite membranes show enhanced proton conductivity, particularly at elevated temperatures and reduced humidity, compared to pure recast Nafion. researchgate.net For example, a Nafion composite membrane with a graphene oxide and dihydrogen phosphate-functionalized ionic liquid filler achieved an ionic conductivity of 0.061 S/cm at 110 °C under anhydrous conditions. researchgate.net
Electrochromic Materials Development
Electrochromic materials can change their optical properties upon the application of an electrical voltage, making them suitable for smart windows, displays, and mirrors. The reversible redox reactions of the phosphotungstate anion make it a promising component in electrochromic devices. When combined with conducting polymers like polyaniline (PANI), it can form a composite material with enhanced electrochromic performance. The phosphotungstate anions act as charge-balancing dopants and can facilitate the redox switching of the polymer, leading to a visible color change. While specific performance metrics for this compound composites are proprietary or under active research, related systems show significant promise.
Energy Storage and Conversion Devices
The development of next-generation energy storage devices, such as sodium-ion batteries (SIBs) and supercapacitors, is crucial for applications ranging from portable electronics to grid-scale storage. youtube.com
Sodium-Ion Batteries: SIBs are an attractive alternative to lithium-ion batteries due to the abundance and low cost of sodium. nih.gov The search for high-capacity anode materials is a key area of research. nih.gov Phosphorus-based materials are promising candidates due to their high theoretical capacity, although they often suffer from low conductivity and large volume changes during sodiation/desodiation. globalspec.com While not a primary electrode material itself, sodium phosphotungstate could be explored as an electrolyte additive or as a component in a composite electrode to enhance ionic conductivity and stability at the electrode-electrolyte interface.
Fabrication of Magnetic and Electronic Materials
Polyoxometalates (POMs), a class of metal-oxygen cluster anions to which sodium phosphotungstate belongs, are increasingly recognized for their utility as building blocks in the design of advanced magnetic and electronic materials. Their structural versatility, controllable size, and rich redox chemistry allow for the synthesis of materials with unique functionalities.
Research has demonstrated that polyoxometalates can act as inorganic ligands to assemble transition metal and lanthanide ions into single-molecule magnets (SMMs). sioc-journal.cn These SMMs are individual molecules that exhibit magnetic hysteresis, a property typically associated with bulk magnets. The POM framework provides an ideal ligand field and helps in the systematic construction of these nanoscale magnets. sioc-journal.cnelsevierpure.com For instance, specific polyoxometalates have been used to create hybrid materials that behave as SMMs by dispersing high-spin anisotropic units within a porous, POM-based structure. sioc-journal.cn
Furthermore, POMs are instrumental in fabricating magnetic hybrid nanomaterials. One approach involves the surface modification of magnetite (Fe₃O₄) nanoparticles with phosphotungstates or phosphomolybdates. researchgate.net This process can yield superparamagnetic hybrid materials where the POMs are anchored to the magnetic core, often with a silica shell for stability. researchgate.net Such composite materials have shown potential as magnetic adsorbents, for example, in the selective separation of dyes from solutions, and can be easily recovered using an external magnetic field. figshare.com
In the realm of electronics, polyoxometalates are valued for their potential in creating novel devices. numberanalytics.com Their ability to undergo multi-electron redox reactions is particularly useful. mdpi.com A notable application is in the development of electrochromic energy-storage devices. For example, a nanocomposite thin film made of a vanadium-substituted Dawson-type phosphotungstate and titanium dioxide nanowires has been shown to function as a cathode material. mdpi.com This composite material exhibits both significant optical contrast and satisfactory energy-storage properties, making it suitable for smart windows and other intelligent systems. mdpi.com The unique three-dimensional core-shell structure of these composites enhances the number of active sites and shortens ion diffusion pathways, leading to improved electrochemical activity and conductivity. mdpi.com
The following table summarizes the types of POM-based magnetic and electronic materials and their key characteristics:
| Material Type | Polyoxometalate Role | Key Characteristics | Potential Applications |
| Single-Molecule Magnets (SMMs) | Inorganic building block/ligand | Exhibits magnetic hysteresis at the molecular level; controllable structure. sioc-journal.cn | High-density data storage, quantum computing. |
| Magnetic Hybrid Nanomaterials | Surface modification agent | Superparamagnetic behavior; ease of separation. researchgate.net | Catalysis, environmental remediation, targeted drug delivery. |
| Electrochromic Films | Active redox component | Reversible optical properties; energy storage capability. mdpi.com | Smart windows, sensors, low-power displays. |
| Conducting Polymer Composites | Dopant/oxidizing agent | Enhanced electrical conductivity and stability. d-nb.info | Sensors, photovoltaic cells, supercapacitors. |
Research into Conductive Materials
The intrinsic properties of phosphotungstates, including their redox activity and ability to facilitate ion transport, have made them a subject of interest in the development of advanced conductive materials. Research in this area explores their use in enhancing both ionic and electronic conductivity in various composite systems.
One significant area of investigation is their incorporation into proton exchange membranes (PEMs) for fuel cells. Heteropoly acids, such as phosphotungstic acid, are studied for their potential to improve the operational characteristics of membranes like Nafion. wikipedia.org Their ability to transport protons is a key attribute for this application.
Furthermore, phosphotungstate-based materials are being explored as electrodes in energy storage devices. While materials like lithium iron phosphate have been limited by low electronic conductivity, strategies involving doping and creating composite structures are being employed to overcome this. nih.gov Research has shown that composite films containing phosphotungstates can exhibit improved electrical conductivities and electrochemical activities. mdpi.com This is attributed to the creation of structures with high specific surface areas and shortened pathways for ion diffusion. mdpi.com In biosensing applications, engineered phosphotungstate interfaces have been used to enhance the electrostatic affinity for certain substrates, thereby improving the catalytic activity and performance of the sensor at near-physiological pH. acs.org
The table below outlines research findings on the conductivity of materials incorporating phosphotungstates:
| Research Area | Role of Phosphotungstate | Observed Effect | Reference |
| Proton Exchange Membranes | Proton conductor | Potential for improved fuel cell operating characteristics. | wikipedia.org |
| Conducting Polymer Composites | Dopant / Oxidizing Agent | Increased electrical conductivity of the polymer matrix. | d-nb.info |
| Energy Storage Electrodes | Active Component in Composites | Improved electrochemical activities and electrical conductivities. | mdpi.com |
| Biosensors | Interface Modifier | Enhanced electrostatic affinity and catalytic activity. | acs.org |
Surface Modification and Coating Technologies
Phosphotungstate-Based Coatings in Plasma Electrolytic Oxidation
Plasma Electrolytic Oxidation (PEO), also known as micro-arc oxidation, is an advanced surface treatment technology used to form thick, hard, and dense ceramic-like coatings on light metals such as aluminum, magnesium, and titanium. sioc-journal.cnresearchgate.net This electrochemical process operates at high voltages in an electrolyte bath, generating plasma discharges directly on the surface of the component being treated. numberanalytics.com These discharges create localized high-temperature and high-pressure conditions, which convert the surface of the metal into a crystalline oxide layer with superior properties compared to traditional anodizing. numberanalytics.commdpi.com
The composition of the electrolyte is a critical factor in the PEO process, as it directly influences the microstructure, phase composition, and functional properties of the resulting coating. irispublishers.com While base electrolytes are often alkaline solutions containing silicates and phosphates, the addition of specific compounds or "salting" the electrolyte can impart tailored characteristics to the surface. numberanalytics.commdpi.com
Research and industrial applications have demonstrated that adding tungsten-based compounds to the electrolyte can significantly enhance coating properties. Specifically, the use of sodium and tungsten oxide-containing additives has been shown to introduce unique functionalities. numberanalytics.com While specific studies on "this compound" are not abundant in public literature, the documented use of phosphate-based electrolytes and sodium/tungsten oxide additives strongly points to the utility of phosphotungstates in PEO processes. numberanalytics.commdpi.com The phosphotungstate anion can serve as a source for both tungsten and phosphorus oxides in the final ceramic layer.
The incorporation of such additives can lead to coatings with:
Improved Mechanical Properties: The formation of hard crystalline phases like α-Al₂O₃ is promoted, leading to increased micro-hardness and wear resistance. irispublishers.com
Enhanced Corrosion Resistance: The complex microstructure of PEO layers, modified by additives, can seal porosity and eliminate the through-thickness cracks often seen in hard anodized coatings, providing superior protection against corrosion. numberanalytics.com
Added Functionality: Additives can bestow specific properties such as antimicrobial characteristics, which are valuable for medical and healthcare applications. numberanalytics.com
The table below summarizes the effect of electrolyte additives in the PEO process on aluminum alloys.
| Electrolyte Component | Substrate | Effect on Coating | Reference |
| Sodium Silicate (B1173343) (Na₂SiO₃) & Potassium Hydroxide (KOH) | 6061 Aluminum Alloy | Forms a base ceramic oxide layer. | nih.gov |
| Addition of Na₃AlF₆ | 6061 Aluminum Alloy | Results in a thicker coating with increased γ-Al₂O₃ and α-Al₂O₃ content, improving micro-hardness. | irispublishers.com |
| Phosphate Additives | High-Strength Aluminum Alloys | Buffers local acidification, slowing electrolyte aging and influencing coating compactness. | mdpi.com |
| Sodium/Tungsten Oxide Additives | Light Metals | Can introduce anti-microbial properties into the coating. | numberanalytics.com |
Applications in Advanced Analytical and Bio Imaging Methodologies
Spectrophotometric Determination Techniques
The properties of the phosphotungstate anion are leveraged in spectrophotometric methods, primarily through redox reactions that result in a colored product. This allows for the quantitative determination of various analytes.
Phosphotungstate-based methods have been developed for the chemical analysis of various compounds. These methods often rely on the reduction of the phosphotungstate anion (PW₁₂O₄₀)³⁻ by an analyte in an alkaline solution to form a intensely colored "tungsten blue" complex. tungsten-powder.com The amount of tungsten blue produced is proportional to the concentration of the analyte and can be quantified using colorimetry or spectrophotometry. tungsten-powder.com
One of the classic applications is in the determination of uric acid. tungsten-powder.comchemicalbook.com In this method, uric acid reduces the phosphotungstic acid, which results in the formation of the tungsten blue complex, allowing for the quantification of uric acid in biological samples like serum. tungsten-powder.com This reaction forms the basis of several clinical assays. Beyond uric acid, phosphotungstic acid has been used as a reagent for precipitating and quantifying alkaloids and other nitrogenous bases. chemicalbook.comwikipedia.orgatamanchemicals.com The reaction is not always specific; for instance, the Folin-Ciocalteu reagent, a mixture containing phosphotungstate and phosphomolybdate, reacts with a wide range of reducing substances, including phenols, thiols, and ascorbic acid, making it a common tool for estimating total antioxidant capacity.
Research has also explored the synthesis of various metal-exchanged salts of phosphotungstic acid (e.g., with tin or zinc) for applications in catalysis, which in turn can be monitored by analytical techniques like UV-Vis spectrophotometry. researchgate.net The development of these methods provides simple, cost-effective, and rapid alternatives for routine analysis in various fields. researchgate.net
Electron Microscopy Staining for Structural Biology and Nanotechnology
Sodium phosphotungstate is a widely used negative staining agent in transmission electron microscopy (TEM). atamanchemicals.comsigmaaldrich.com In negative staining, the specimen is embedded in a thin, amorphous layer of an electron-dense material. The stain surrounds the particle, penetrating into its crevices, which creates a high-contrast image where the biological structure appears light against a dark background of the stain. tungsten-powder.comnih.govcreative-biostructure.com This technique is valued for its speed and simplicity, making it an excellent method for initial sample assessment before more complex techniques like cryo-electron microscopy (cryo-EM). nih.govbiorxiv.org The high electron density of the twelve tungsten atoms in the phosphotungstate anion is the primary reason for its effectiveness as a stain. wikipedia.orgatamanchemicals.com
Sodium phosphotungstate, often referred to as PTA or SPT in this context, is particularly effective for visualizing the morphology of macromolecular assemblies. ox.ac.uk It is commonly used to stain viruses, protein complexes, and isolated organelles like the Golgi apparatus. tungsten-powder.comresearchgate.netnih.govnih.gov The stain outlines the particle's structure, revealing details about its size, shape, and surface features. tungsten-powder.com For example, phosphotungstic acid staining has been instrumental in the morphological study of bacteria, allowing for the observation of fine structures like cell walls and flagella. scirp.org
However, it is important to note that PTA can sometimes have a disruptive effect on certain structures, such as membrane systems, and can extract proteins, potentially leading to the formation of artifacts. ox.ac.uknih.gov Despite this, it remains a staple reagent because it can be used at a physiological pH, which is crucial for preserving the structure of pH-sensitive specimens like certain viruses that may dissociate at the low pH of other stains like uranyl acetate (B1210297). ox.ac.uk
Single-particle analysis (SPA) is a computational image processing technique in TEM that averages thousands of individual particle images to generate a high-resolution 3D reconstruction. wikipedia.org Sodium phosphotungstate has proven to be a valuable stain for SPA. biorxiv.orgnih.govnih.govbiorxiv.org
Recent studies have highlighted SPT as a successful non-radioactive substitute for commonly used but hazardous uranyl-based stains (e.g., uranyl formate). biorxiv.orgnih.govbiorxiv.org Researchers have demonstrated that by incorporating a simple on-grid fixation step with glutaraldehyde, SPT can yield images and 3D reconstructions of test proteins like apoferritin and β-galactosidase that are virtually indistinguishable from those obtained with uranyl formate. biorxiv.orgnih.govnih.gov This makes SPT a safer and more accessible option, facilitating its use in a broader range of laboratories for the structural analysis of proteins and other macromolecular complexes. nih.govnih.gov
The application of phosphotungstate staining extends to nanotechnology for the characterization of nanoparticles. Its ability to provide high contrast makes it suitable for visualizing the morphology and determining the size distribution of various nanomaterials. For instance, it has been used for the TEM imaging of cetyltrimethylammonium bromide (CTAB) coated gold nanorods and other nanoparticle dispersions. atamanchemicals.comchempedia.info The stain effectively outlines the nanoparticles, allowing for clear imaging of their shape and dimensions. chempedia.info
The performance of sodium phosphotungstate as a negative stain is often evaluated in comparison to other commonly used staining agents. The most frequent comparisons are made with uranyl acetate and ammonium (B1175870) molybdate.
| Staining Agent | Typical pH | Grain Size | Key Advantages | Key Disadvantages |
| Sodium Phosphotungstate (SPT/PTA) | 5.0 - 8.0 ox.ac.uk | 8 - 9 Å nih.gov | Non-radioactive nih.govnih.gov; Usable at physiological pH ox.ac.uk; Less likely to precipitate with salts ox.ac.uk | Larger grain size limits resolution compared to uranyl stains nih.gov; Can disrupt some membrane systems ox.ac.uknih.gov |
| Uranyl Acetate (UA) | 4.2 - 4.5 ox.ac.uk | 4 - 5 Å nih.gov | High contrast and fine grain, allowing for higher resolution nih.govox.ac.uk; Acts as a fixative nih.gov | Radioactive; Acidic pH can damage some samples nih.gov; Precipitates in phosphate (B84403) buffers ox.ac.uk |
| Ammonium Molybdate (AMo) | 5.0 - 7.0 ox.ac.uk | - | Non-radioactive nih.govnih.gov; Isotonic at certain concentrations | Lower contrast than uranyl acetate |
| Uranyl Formate (UF) | ~4.5 | Fine nih.gov | High contrast and fine grain nih.gov; Good for SPA nih.gov | Radioactive; Low pH nih.gov; Light-sensitive |
Studies have shown that for certain samples, like Pseudomonas aeruginosa, phosphotungstic acid provides better visualization of structures like flagella compared to uranyl acetate. scirp.org In the context of SPA, while uranyl-based stains have traditionally been favored for their higher resolution capabilities, research has firmly established that SPT, especially when combined with a fixation step, is a highly effective and safer alternative that produces comparable results for 3D reconstructions of macromolecules. biorxiv.orgnih.govbiorxiv.org The choice of stain ultimately depends on the specific characteristics of the sample and the goals of the imaging experiment. nih.govscirp.org
Separation Science Applications
Sodium phosphotungstate, the sodium salt of the heteropoly acid phosphotungstic acid (PTA), is a valuable reagent in separation science, particularly for the enrichment of biomolecules from complex mixtures through selective precipitation. wikipedia.orgnih.gov This technique leverages the ability of the large, polyanionic phosphotungstate anion, [PW₁₂O₄₀]³⁻, to interact with and precipitate specific classes of biomolecules, most notably proteins. wikipedia.orgnih.gov The process is effective for concentrating target molecules, removing interfering substances, and preparing samples for further downstream analysis.
The underlying mechanism of precipitation involves electrostatic interactions between the negatively charged phosphotungstate anions and positively charged functional groups on the surface of biomolecules. wikipedia.org In proteins, these interactions primarily occur with the protonated side chains of basic amino acids such as guanidino, ε-amino, and imidazole (B134444) groups. wikipedia.org This binding neutralizes the protein's surface charge and disrupts its hydration shell, leading to aggregation and precipitation out of the solution. The efficiency and selectivity of the precipitation can be modulated by adjusting solution conditions such as pH and the presence of divalent cations. nih.govresearchgate.net
A prominent application of this technique is in clinical chemistry for the fractionation of serum lipoproteins. nih.govtungsten-powder.com By adding a solution of sodium phosphotungstate and magnesium chloride to a serum sample, very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) can be selectively precipitated. tungsten-powder.com The smaller high-density lipoproteins (HDL) remain in the supernatant, allowing for their isolation and the subsequent quantification of HDL-associated cholesterol. nih.govtungsten-powder.com This enrichment is crucial for cardiovascular disease risk assessment.
Another significant research application is the enrichment of the pathological isoform of the prion protein (PrPSc) from brain homogenates. nih.gov The phosphotungstate anion facilitates the aggregation and precipitation of PrPSc, separating it from its normal cellular counterpart (PrPC) and other brain proteins. nih.gov Studies have shown that the precipitation process is enhanced by the presence of detergents like sarkosyl and is influenced by pH. At neutral pH, the parent phosphotungstate ion can decompose to form a lacunary Keggin ion, [PW₁₁O₃₉]⁷⁻, which is also effective in inducing precipitation. nih.gov This enrichment is a critical step for the diagnosis and structural study of prion diseases.
The following table summarizes key research findings on the application of phosphotungstate-based precipitation for biomolecule enrichment.
| Target Biomolecule | Sample Matrix | Key Reagents | Objective | Research Findings |
| Lipoproteins (VLDL, LDL) | Human Serum | Sodium Phosphotungstate, Magnesium Chloride | Isolate High-Density Lipoprotein (HDL) for cholesterol analysis. | The method successfully precipitates VLDL and LDL, leaving HDL in the supernatant for quantification. The technique is comparable to ultracentrifugation for separating lipoprotein classes. nih.govtungsten-powder.com |
| Basic Amino Acids | Protein Hydrolysates | Phosphotungstic Acid | Separate and quantify basic amino acids from other amino acids. | Phosphotungstic acid effectively precipitates amino acids with guanidino, ε-amino, and imidazole groups. wikipedia.orgnih.gov |
| Blood Proteins | Whole Blood | Sodium Tungstate (B81510), Sulfuric Acid | Prepare a protein-free filtrate for analyzing other blood components. | The formation of tungstic acid in situ acts as an efficient precipitant for general blood proteins. researchgate.nettungsten-powder.com |
| Scrapie Prion Protein (PrPSc) | Infected Brain Homogenate | Phosphotungstate Anions (PTA), Sarkosyl | Concentrate PrPSc for detection and structural analysis. | PTA, in combination with sarkosyl, promotes the formation of large, dense PrPSc aggregates (fibrils), facilitating their separation by low-speed centrifugation. nih.gov |
Q & A
Q. How should sodium phosphotungstate monohydrate solutions be prepared for analytical chemistry applications?
To prepare a standardized test solution, dissolve 20 g of sodium tungstate in 100 mL of water, then add phosphoric acid until the solution is strongly acidic to litmus. Filter the mixture and store the clear solution in tight, light-resistant containers to prevent degradation. Decant before use if sediment forms. This method ensures reproducibility in assays requiring precise acidity and ionic strength .
Q. What are the primary applications of this compound in electron microscopy?
It is widely used as a negative-staining agent to enhance contrast in transmission electron microscopy (TEM). For example, a 1% (w/v) solution is applied to samples on carbon-coated grids, where it forms an amorphous layer around biological specimens, highlighting structural details. Optimal results require careful pH adjustment (typically acidic conditions) to prevent aggregation and ensure even staining .
Q. Which analytical techniques validate the hydration state and purity of this compound?
Thermogravimetric analysis (TGA) can quantify water content by measuring mass loss upon heating. X-ray diffraction (XRD) confirms crystallinity and hydration state, while inductively coupled plasma optical emission spectroscopy (ICP-OES) verifies tungsten and phosphorus stoichiometry. These methods are critical for ensuring batch consistency in catalytic or structural studies .
Advanced Research Questions
Q. How does this compound optimize contrast in TEM, and what parameters influence staining efficiency?
The compound’s high electron density and ability to form fine, granular deposits around specimens enhance scattering. Key parameters include:
- Concentration : 1–2% solutions balance contrast and artifact minimization.
- pH : Acidic conditions (pH ~4–6) stabilize the phosphotungstate anion and prevent sample denaturation.
- Drying Speed : Rapid drying avoids crystallization, which can obscure fine details. Comparative studies with ammonium molybdate suggest sodium phosphotungstate provides superior resolution for lipid-containing structures .
Q. What challenges arise when using this compound in catalytic systems, and how can they be mitigated?
Its high tungsten content (≥99.9% trace metals basis) makes it effective in redox catalysis, but hydration state variability can alter active site availability. Strategies include:
Q. How is this compound employed in prion detection assays like RT-QuIC?
In real-time quaking-induced conversion (RT-QuIC) assays, it precipates prion proteins from fecal extracts by forming insoluble complexes. A typical protocol involves:
- Sample Pretreatment : Incubation with 0.3% sodium phosphotungstate and 20 mM MgCl₂ to aggregate prions.
- Centrifugation : Pellet collection and resuspension in buffers containing protease inhibitors.
- Amplification : Thioflavin T fluorescence tracks prion fibril formation. This method achieves high sensitivity (detection limits <1 fg) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
